

4-Methyl-1H-pyrrole-2-carboxylic acid CAS number and molecular weight.

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Compound of Interest

Compound Name: 4-Methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B098881

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Technical Guide: 4-Methyl-1H-pyrrole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methyl-1H-pyrrole-2-carboxylic acid**, including its chemical properties, synthesis, and known biological significance.

Core Compound Information

CAS Number: 18711-59-6[\[1\]](#)[\[2\]](#)

Molecular Weight: 125.13 g/mol [\[1\]](#)[\[2\]](#)

Physicochemical Properties

Property	Value	Source
Molecular Formula	C6H7NO2	[1] [2]
Melting Point	200-205°C	ChemicalBook
Boiling Point	326.3±22.0 °C (Predicted)	ChemicalBook
pKa	Data not available	
Solubility	Data not available	

Synthesis and Experimental Protocols

While a detailed, publicly available, step-by-step protocol for the synthesis of **4-Methyl-1H-pyrrole-2-carboxylic acid** is not readily found in the literature, a multi-step synthesis has been referenced.[\[1\]](#) A general and widely used method for the synthesis of pyrrole-2-carboxylic acid derivatives is through the acylation of a pyrrole precursor followed by hydrolysis. Below is a representative experimental protocol for the synthesis of a related compound, ethyl pyrrole-2-carboxylate, which can be adapted for the synthesis of **4-Methyl-1H-pyrrole-2-carboxylic acid** by starting with 3-methylpyrrole.

Representative Synthesis: Acylation of Pyrrole and Esterification

This two-step protocol describes the synthesis of ethyl pyrrole-2-carboxylate from pyrrole.

Step 1: Synthesis of 2-Pyrrolyl trichloromethyl ketone[\[3\]](#)

- A solution of 225 g (1.23 moles) of trichloroacetyl chloride in 200 ml of anhydrous diethyl ether is prepared in a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
- While stirring, a solution of 77 g (1.2 moles) of freshly distilled pyrrole in 640 ml of anhydrous ether is added over 3 hours. The reaction is exothermic, causing the mixture to reflux.
- After the addition is complete, the mixture is stirred for an additional hour.

- A solution of 100 g (0.724 mole) of potassium carbonate in 300 ml of water is then slowly added.
- The layers are separated, and the organic phase is dried with magnesium sulfate and then treated with activated carbon.
- The solvent is removed by distillation, and the residue is dissolved in hexane.
- The product is crystallized by cooling on ice, collected by filtration, and washed with cold hexane to yield 2-pyrrolyl trichloromethyl ketone.

Step 2: Synthesis of Ethyl pyrrole-2-carboxylate[3]

- In a 1-liter, three-necked, round-bottomed flask, 1.0 g (0.44 g-atom) of sodium is dissolved in 300 ml of anhydrous ethanol.
- 75 g (0.35 mole) of 2-pyrrolyl trichloromethyl ketone is added portionwise over 10 minutes.
- The solution is stirred for 30 minutes after the addition is complete.
- The mixture is then concentrated to dryness using a rotary evaporator.
- The residue is partitioned between ether and 3 N hydrochloric acid.
- The ether layer is separated, washed with saturated sodium hydrogen carbonate solution, dried with magnesium sulfate, and concentrated.
- The final product, ethyl pyrrole-2-carboxylate, is obtained by fractionation at reduced pressure.

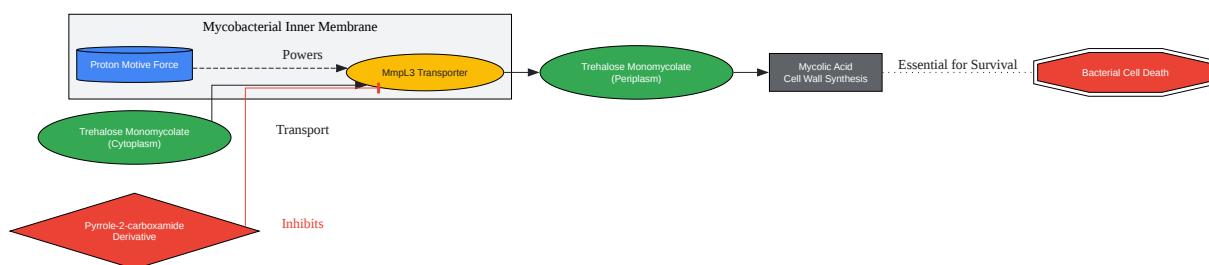
To obtain **4-Methyl-1H-pyrrole-2-carboxylic acid**, this ester would then undergo hydrolysis.

Biological Significance and Applications

Derivatives of pyrrole-2-carboxylic acid have shown significant biological activity, making them of great interest in drug development.

Antimycobacterial Activity: MmpL3 Inhibition

Pyrrole-2-carboxamide derivatives have been identified as potent inhibitors of the *Mycobacterium tuberculosis* protein MmpL3. MmpL3 is an essential inner membrane transporter responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall.[4][5] Inhibition of MmpL3 disrupts the formation of the outer membrane, leading to bacterial cell death.[6][7] The mechanism of some MmpL3 inhibitors is believed to involve the dissipation of the transmembrane electrochemical proton gradient.[4][5]

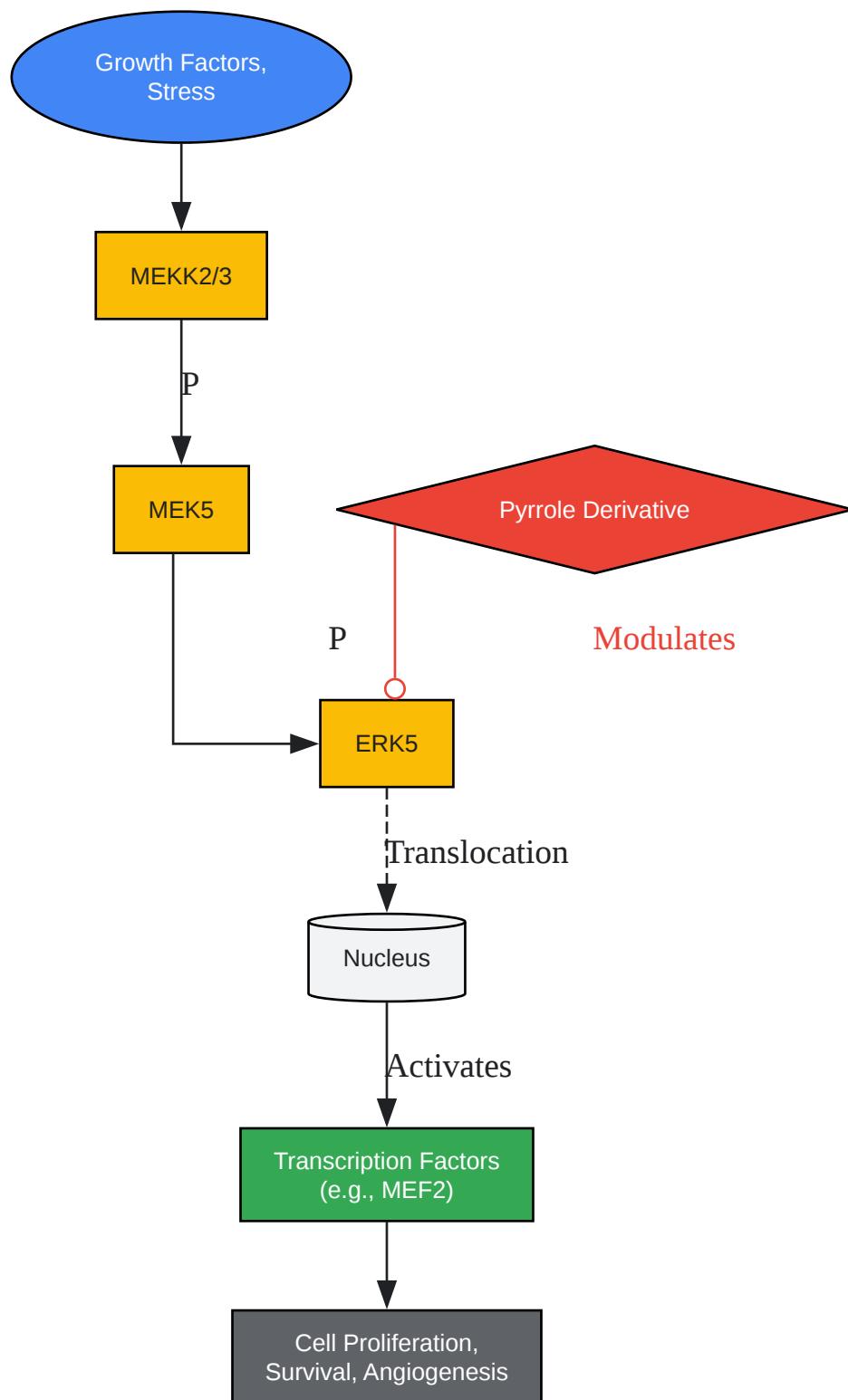


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Mechanism of MmpL3 Inhibition by Pyrrole Derivatives.

Anticancer Potential: ERK5 Signaling Pathway

The Extracellular signal-regulated kinase 5 (ERK5) pathway is a member of the mitogen-activated protein kinase (MAPK) family and is implicated in cell proliferation, survival, and angiogenesis.[8] This pathway can be activated by various stimuli, including growth factors and cellular stress.[8][9] Some pyrrole derivatives have been investigated as potential modulators of this pathway. The ERK5 signaling cascade involves a three-tiered activation of kinases: MEKK2/3, MEK5, and finally ERK5, which can then translocate to the nucleus and activate transcription factors.[10][11]



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Generalized ERK5 Signaling Pathway and Potential Modulation.

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